2-Cyano-2-cyclobutylideneacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-2-cyclobutylideneacetamide is an organic compound characterized by the presence of a nitrile group and a cyclobutylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-cyclobutylideneacetamide typically involves the reaction of cyclobutanone with cyanoacetamide under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which subsequently undergoes nucleophilic addition to the nitrile group, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. This may involve the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-cyclobutylideneacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted amides or other functionalized compounds.
Scientific Research Applications
2-Cyano-2-cyclobutylideneacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyano-2-cyclobutylideneacetamide involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the cyclobutylidene moiety provides steric hindrance and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: A simpler analog with a nitrile and amide group but lacking the cyclobutylidene moiety.
2-Cyano-2-methylacetamide: Similar structure but with a methyl group instead of a cyclobutylidene group.
2-Cyano-2-phenylacetamide: Contains a phenyl group instead of a cyclobutylidene group.
Uniqueness
2-Cyano-2-cyclobutylideneacetamide is unique due to the presence of the cyclobutylidene moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
113555-36-5 |
---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-cyano-2-cyclobutylideneacetamide |
InChI |
InChI=1S/C7H8N2O/c8-4-6(7(9)10)5-2-1-3-5/h1-3H2,(H2,9,10) |
InChI Key |
NECOKWLSOAIFEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C#N)C(=O)N)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.